molecular formula C12H10N4O B2799278 6-(1-Methyl-1h-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one CAS No. 1497045-54-1

6-(1-Methyl-1h-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2799278
CAS No.: 1497045-54-1
M. Wt: 226.239
InChI Key: ODPWGMORGAUJRP-UHFFFAOYSA-N
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Description

3-(1-Methylbenzimidazol-2-yl)-1H-pyridazin-6-one is a heterocyclic compound that features both benzimidazole and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methyl-1h-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one typically involves the condensation of 1-methylbenzimidazole with appropriate pyridazinone precursors. One common method involves the reaction of 1-methylbenzimidazole with hydrazine derivatives under controlled conditions to form the desired pyridazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylbenzimidazol-2-yl)-1H-pyridazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1-Methylbenzimidazol-2-yl)-1H-pyridazin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1-Methyl-1h-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The pyridazinone ring can interact with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylbenzimidazol-2-yl)-1H-pyridazin-6-one is unique due to the combination of both benzimidazole and pyridazinone moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(1-methylbenzimidazol-2-yl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-16-10-5-3-2-4-8(10)13-12(16)9-6-7-11(17)15-14-9/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPWGMORGAUJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1497045-54-1
Record name 6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydropyridazin-3-one
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